7,8-Dimethylfluoranthene
Description
7,8-Dimethylfluoranthene (CAS: DRX800) is a polycyclic aromatic hydrocarbon (PAH) with two methyl groups substituted at the 7- and 8-positions of the fluoranthene backbone. Fluoranthene itself is a fused bicyclic system consisting of a naphthalene and a benzene ring. The methyl substitutions in this compound enhance its hydrophobicity and influence its electronic properties, which can affect its reactivity and biological interactions.
Properties
CAS No. |
38048-87-2 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
7,8-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-10-15-14-7-3-5-13-6-4-8-16(18(13)14)17(15)12(11)2/h3-10H,1-2H3 |
InChI Key |
SPKFXXMEJPYVQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylfluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes with norbornadiene (NBD) to yield this compound . The reaction conditions include the use of a rhodium catalyst, which facilitates the cycloaddition process, leading to the formation of the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of fluoranthenequinones.
Reduction: Formation of dihydrofluoranthenes.
Substitution: Formation of halogenated or nitrated fluoranthene derivatives.
Scientific Research Applications
7,8-Dimethylfluoranthene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic materials and as a precursor for the synthesis of more complex aromatic compounds
Mechanism of Action
The mechanism of action of 7,8-Dimethylfluoranthene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting the transcription and replication processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
The biological and chemical properties of 7,8-Dimethylfluoranthene are highly dependent on the position of methyl substitutions. Below is a comparative analysis with structurally related dimethylfluoranthene isomers and other PAHs.
Structural Isomers of Dimethylfluoranthene
Key Findings :
- Thermal Stability: All dimethylfluoranthene isomers release acrid smoke and irritating gases upon decomposition, but carcinogenic isomers may produce more reactive intermediates (e.g., epoxides) that contribute to DNA damage .
Comparison with Benzoflavones
- 7,8-Benzoflavone : Exhibits potent inhibition of breast cancer resistance protein (BCRP) and anti-inflammatory properties .
- 5,6-Benzoflavone: Less active in BCRP inhibition compared to 7,8-substituted analogs, highlighting the importance of substitution geometry . This parallels the trend in dimethylfluoranthenes, where bay-region methyl groups (7,8-/8,9-) enhance biological activity compared to non-bay substitutions (2,3-).
Comparison with Halogenated Fluoranthenes
- 3,8-Dibromofluoranthene (CAS: 6376-56-3): Bromine substitutions increase molecular weight and alter toxicity, with acute hazards including respiratory irritation .
Biological Activity
7,8-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to its effects on cellular systems. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.
This compound is characterized by its fused aromatic rings, which contribute to its hydrophobic nature and potential to interact with biological membranes. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Cytotoxicity : The compound has been shown to possess cytotoxic effects on various cell lines, including human liver cancer cells (HepG2).
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, although this requires further investigation.
- Genotoxicity : Evidence suggests that this compound may induce DNA damage in certain cellular models.
Cytotoxicity Studies
A study conducted on the cytotoxic effects of this compound demonstrated significant toxicity at varying concentrations. The IC50 values were determined using the MTT assay across different cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 5.00 |
| Vero | 10.00 |
| MDA-MB-231 | 15.00 |
These findings indicate that HepG2 cells are particularly sensitive to the compound, suggesting a potential risk for liver-related toxicity.
Genotoxicity Assessment
Genotoxic effects were evaluated using the comet assay in human lymphocytes. The results indicated that exposure to this compound led to increased tail moments, reflecting DNA strand breaks.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS.
- Intercalation into DNA : Its planar structure allows for intercalation between DNA bases, potentially leading to mutations.
- Cell Membrane Interaction : Its hydrophobic nature facilitates interactions with cellular membranes, affecting membrane integrity and function.
Environmental and Health Implications
Given its cytotoxic and genotoxic properties, this compound poses potential health risks, particularly in populations exposed to contaminated environments. Its presence in ambient air and water sources necessitates ongoing monitoring and research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
